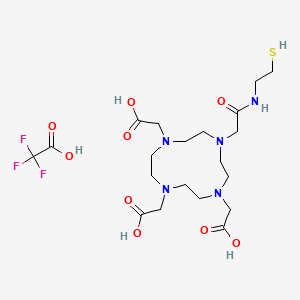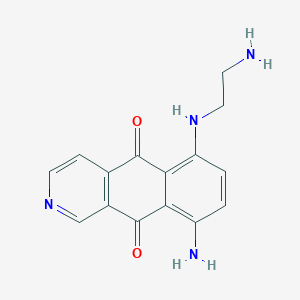
9-Desaminoethyl Pixantrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Desaminoethyl Pixantrone is a derivative of Pixantrone, a synthetic and non-cardiotoxic aza-anthracenedione analogue with potential antineoplastic activity. This compound is of interest in the field of oncology due to its promising therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Desaminoethyl Pixantrone typically involves the modification of Pixantrone by removing an amino group at the 9th position. This can be achieved through various chemical reactions, including reduction and substitution reactions.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis, often carried out in controlled environments to ensure purity and consistency. The process includes the use of specialized equipment and adherence to Good Manufacturing Practices (GMP) to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions: 9-Desaminoethyl Pixantrone undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles are employed depending on the specific substitution reaction.
Major Products Formed: The major products formed from these reactions include various intermediates and by-products, which are further purified to obtain the desired compound.
Scientific Research Applications
9-Desaminoethyl Pixantrone has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and chemical research.
Biology: Studied for its effects on cellular processes and potential use in biological assays.
Medicine: Investigated for its antineoplastic properties and potential use in cancer treatment.
Industry: Applied in the development of pharmaceuticals and other chemical products.
Mechanism of Action
9-Desaminoethyl Pixantrone is compared with other similar compounds, such as Doxorubicin and Daunorubicin, which are also anthracyclines used in cancer treatment. Unlike these compounds, this compound is non-cardiotoxic, making it a safer alternative for patients.
Comparison with Similar Compounds
Doxorubicin
Daunorubicin
Epirubicin
Idarubicin
Properties
Molecular Formula |
C15H14N4O2 |
|---|---|
Molecular Weight |
282.30 g/mol |
IUPAC Name |
9-amino-6-(2-aminoethylamino)benzo[g]isoquinoline-5,10-dione |
InChI |
InChI=1S/C15H14N4O2/c16-4-6-19-11-2-1-10(17)12-13(11)14(20)8-3-5-18-7-9(8)15(12)21/h1-3,5,7,19H,4,6,16-17H2 |
InChI Key |
VLSXAGWBUIPTAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1N)C(=O)C3=C(C2=O)C=CN=C3)NCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


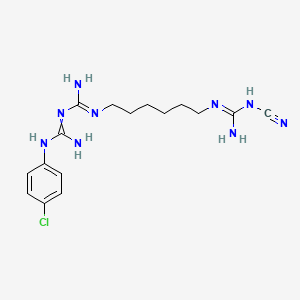
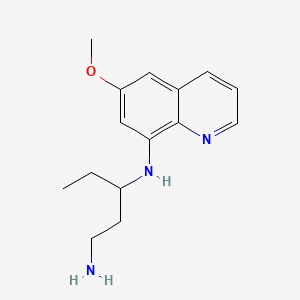
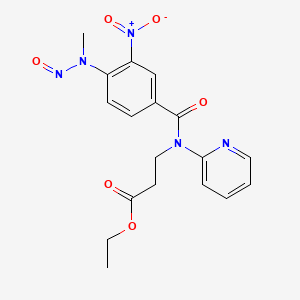

![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(2,4-dioxo(213C,1,3-15N2)pyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B15354149.png)
![propan-2-yl (8E,10E)-12-[tert-butyl(diphenyl)silyl]oxy-5-hydroxy-15-trimethylsilylpentadeca-8,10-dien-6,14-diynoate](/img/structure/B15354151.png)
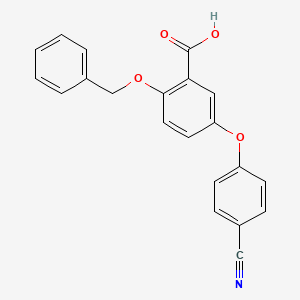
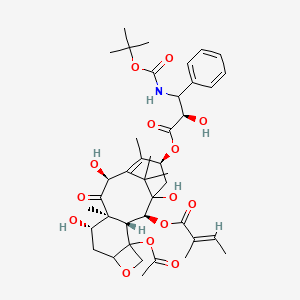
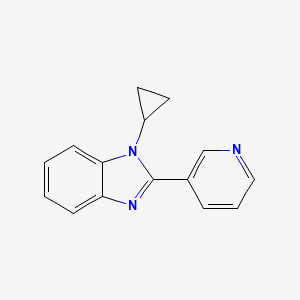

![(3R,4R)-tert-Butyl 3-((6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)(methyl)amino)-4-methylpiperidine-1-carboxylate](/img/structure/B15354176.png)
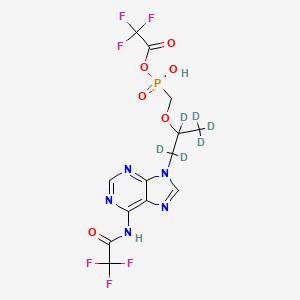
![2-[N-(carboxymethyl)-3-chloroanilino]acetic acid](/img/structure/B15354190.png)
